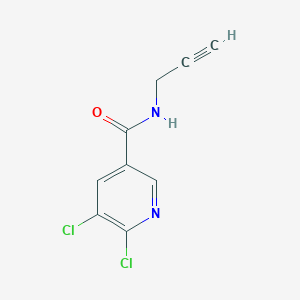

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide is a chemical compound with the molecular formula C9H6Cl2N2O It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the nicotinamide ring and a prop-2-yn-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the alkyne group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide exerts its effects involves interactions with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4,6-Dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine

- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide

Uniqueness

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide is unique due to the specific positioning of chlorine atoms and the prop-2-yn-1-yl group on the nicotinamide ring.

Biological Activity

5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide (DC-PYN) is a synthetic compound derived from nicotinamide, which has garnered attention for its potential biological activities. This article reviews the biological activity of DC-PYN, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of DC-PYN is primarily attributed to its interaction with various cellular pathways. Research suggests that it may influence the following mechanisms:

- Nicotinamide Adenine Dinucleotide (NAD+) Metabolism : DC-PYN may enhance NAD+ levels in cells, which is crucial for energy metabolism and cellular repair processes. Increased NAD+ levels can activate sirtuins, proteins that regulate cellular health and longevity.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that DC-PYN might inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses to stress and inflammation.

- Antioxidant Properties : By modulating redox states within cells, DC-PYN may exhibit protective effects against oxidative stress, which is implicated in various diseases.

Anticancer Activity

DC-PYN has shown promise in preclinical studies for its anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 15.0 |

These findings suggest that DC-PYN may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Anti-inflammatory Effects

Research indicates that DC-PYN may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in a study where DC-PYN treatment led to a significant reduction in these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on mice bearing tumor xenografts treated with DC-PYN showed a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

- Toxicity Profile : Toxicological assessments revealed that DC-PYN exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed during acute toxicity studies.

- Combination Therapies : Preliminary investigations into combination therapies involving DC-PYN and standard chemotherapeutics have shown synergistic effects, suggesting potential for enhanced efficacy in cancer treatment protocols.

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

5,6-dichloro-N-prop-2-ynylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H6Cl2N2O/c1-2-3-12-9(14)6-4-7(10)8(11)13-5-6/h1,4-5H,3H2,(H,12,14) |

InChI Key |

BIXVXMMPGVPYFQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC(=C(N=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.